![molecular formula C16H16ClN3O2 B5806890 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide, also known as CDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMP is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's mechanism of action involves the inhibition of various enzymes and receptors that are involved in cancer cell growth, inflammation, and neurological disorders. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to exhibit various biochemical and physiological effects. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the pathogenesis of Alzheimer's disease. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has several advantages and limitations for lab experiments. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide is relatively easy to synthesize and has been shown to exhibit potent anti-cancer and anti-inflammatory effects. However, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's mechanism of action and physiological effects are not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide research. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease need to be further studied. Additionally, the safety and efficacy of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide in humans need to be determined. Further studies are also needed to determine the optimal dosage and administration of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide for therapeutic use. Finally, the development of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide analogs and derivatives may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide can be synthesized using various methods, including the reaction of 3-amino-4,6-dimethylpyridine with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroformamidine hydrochloride. Another synthesis method involves the reaction of 3-cyano-4,6-dimethylpyridine with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroformamidine hydrochloride. The yield of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide using these methods is reported to be around 60-70%.
Scientific Research Applications
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been studied extensively in various scientific research fields, including cancer research, inflammation, and neurological disorders. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-4-6-12(7-5-9)16(21)22-20-15(18)13-10(2)8-11(3)19-14(13)17/h4-8H,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXERMELXUMKNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=C(N=C(C=C2C)C)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=C(N=C(C=C2C)C)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,6-dimethyl-N'-{[(4-methylphenyl)carbonyl]oxy}pyridine-3-carboximidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.